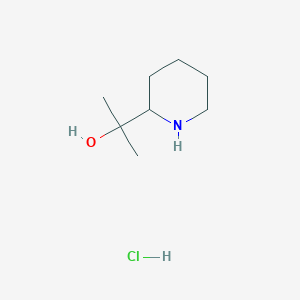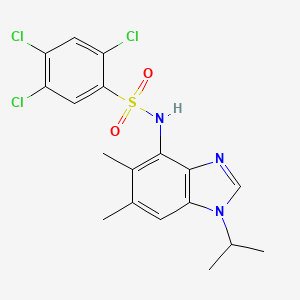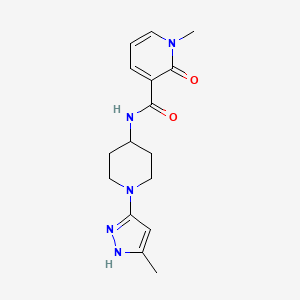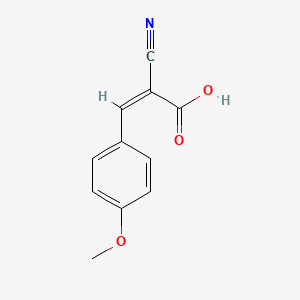
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid
Overview
Description
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and a propenoic acid moiety
Mechanism of Action
Target of Action
Similar compounds like isoferulic acid have been reported to interact withO-methyltransferase in Synechocystis sp . This enzyme plays a crucial role in the methylation process, which is a key regulatory mechanism in cells.
Mode of Action
It’s plausible that it might interact with its targets in a manner similar to other hydroxycinnamic acids . These compounds typically bind to their target enzymes and modulate their activity, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
Hydroxycinnamic acids, a class of compounds to which it belongs, are known to be involved in various biological pathways, including those related to cellular metabolism and signal transduction .
Pharmacokinetics
Similar compounds like isoferulic acid have been reported to have good bioavailability .
Result of Action
Hydroxycinnamic acids, a class of compounds to which it belongs, are known to exhibit antioxidant, anti-inflammatory, and anticancer properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of cyanoacetic acid. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid: The geometric isomer of the compound.
4-methoxybenzaldehyde: A precursor in the synthesis of the compound.
Cyanoacetic acid: Another precursor used in the synthesis.
Uniqueness
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid is unique due to its specific geometric configuration, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNRJDDHTZZDZ-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2355223.png)

![4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2355225.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2355226.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)
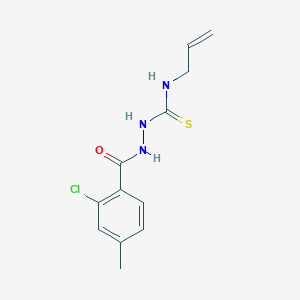
![5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2355231.png)
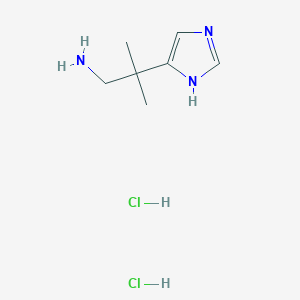
![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)
![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)
![(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected](/img/structure/B2355241.png)
